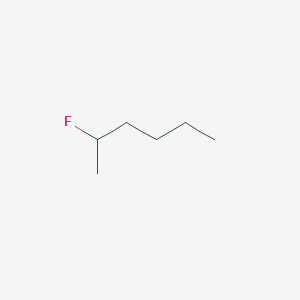

2-Fluorohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

372-54-3 |

|---|---|

Molecular Formula |

C6H13F |

Molecular Weight |

104.17 g/mol |

IUPAC Name |

2-fluorohexane |

InChI |

InChI=1S/C6H13F/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3 |

InChI Key |

KDSVEERUTJJIEW-UHFFFAOYSA-N |

SMILES |

CCCCC(C)F |

Canonical SMILES |

CCCCC(C)F |

Synonyms |

2-fluorohexane |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluorohexane: Chemical Properties, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Fluorohexane, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential applications, particularly in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a saturated organofluorine compound. The introduction of a single fluorine atom to the hexane backbone significantly influences its physical and chemical properties compared to its non-fluorinated counterpart.

Structure and Identification

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C6H13F | [1] |

| Molecular Weight | 104.17 g/mol | [1] |

| CAS Number | 372-54-3 | [1] |

| SMILES | CCCCC(C)F | [1] |

| InChIKey | KDSVEERUTJJIEW-UHFFFAOYSA-N | [1] |

Physical Properties

Quantitative experimental data for this compound is not extensively reported in readily available literature. The following table summarizes known values and provides estimates based on related compounds.

| Property | Value | Source/Note |

| Boiling Point | 71 °C | [2] |

| Melting Point | No data available | Data for the isomeric 1-Fluorohexane is -103 °C[3]. |

| Density | No data available | Data for the isomeric 1-Fluorohexane is 0.8 g/mL at 25 °C[3]. Perfluorohexane has a density of approximately 1.68 g/cm³[4]. |

| Solubility | No data available | Expected to be soluble in common organic solvents like ether and benzene, with low solubility in water, similar to other small fluoroalkanes[5]. |

| Refractive Index | No data available | Data for the isomeric 1-Fluorohexane is 1.3755 (at 20 °C)[3]. |

Computed Properties

Computational models provide further insight into the molecular characteristics of this compound.

| Property | Value | Source |

| XLogP3 | 2.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

Experimental Protocols

Detailed experimental protocols for this compound are not abundant in the literature. However, established methods for the synthesis and analysis of similar fluoroalkanes can be readily adapted.

Synthesis of this compound

The direct fluorination of alkanes is a highly exothermic and explosive reaction and is therefore not a viable synthetic route[6][7]. A common and effective method for the synthesis of fluoroalkanes is through nucleophilic substitution of a suitable leaving group, such as a bromide or a tosylate, with a fluoride source. The Swarts reaction, which utilizes inorganic fluorides, is a classic example of this approach[8].

Proposed Synthesis from 2-Bromohexane:

This protocol is adapted from the synthesis of 1-fluorohexane[9].

Materials:

-

2-Bromohexane

-

Anhydrous potassium fluoride (finely powdered)

-

Ethylene glycol (dry)

-

500 mL three-necked round-bottomed flask

-

Mercury-sealed stirrer

-

100 mL dropping funnel

-

Short fractionating column

-

Thermometer

-

Downward double-surface condenser

-

Filter flask receiver

Procedure:

-

In a thoroughly dry 500-mL three-necked round-bottomed flask, equipped with a stirrer, dropping funnel, and fractionating column, place a mixture of anhydrous, finely powdered potassium fluoride (2.0 moles) and dry ethylene glycol (200 g).

-

Heat the flask in a heating mantle to a bath temperature of 160–170 °C.

-

Add 2-bromohexane (1.0 mole) dropwise from the dropping funnel over 5 hours. The product, this compound, will distill over intermittently. The temperature at the head of the fractionating column should be maintained in the range of the product's boiling point (approximately 71 °C).

-

After the addition is complete, allow the bath temperature to fall to 110–120 °C. To maximize recovery, draw a slow stream of air through the apparatus by attaching the side arm of the filter flask to a water pump and replacing the dropping funnel with a narrow-bore tube dipping just below the surface of the liquid, while maintaining stirring.

-

Combine all the distillates for purification.

Logical Workflow for Synthesis:

Caption: Synthesis of this compound from 2-Bromohexane.

Purification of this compound

The crude product from the synthesis will likely contain unreacted starting materials and byproducts such as hexenes. A combination of washing and fractional distillation is recommended for purification[9].

Materials:

-

Crude this compound

-

Solution of bromine and potassium bromide in water

-

Saturated aqueous potassium bromide solution

-

Anhydrous magnesium sulfate

-

Efficient fractionating column

-

Distillation apparatus

Procedure:

-

Cool the crude this compound in an ice bath.

-

To remove any alkene byproducts, add a solution of bromine and potassium bromide in water dropwise with vigorous shaking until the organic layer retains a faint orange color.

-

Wash the organic layer with a saturated aqueous potassium bromide solution until it is colorless, followed by a final wash with water.

-

Dry the washed this compound over anhydrous magnesium sulfate.

-

Perform a final purification by fractional distillation using an efficient column. Collect the fraction boiling at approximately 71 °C.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a primary tool for the characterization of this compound.

Sample Preparation:

-

Dissolve 5-25 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3)[10][11].

-

Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry NMR tube[10][12].

-

Cap the NMR tube and label it appropriately[13].

Expected Spectra:

-

¹H NMR: The spectrum will show characteristic signals for the different protons in the molecule. The proton on the carbon bearing the fluorine atom will appear as a doublet of sextets due to coupling with the fluorine atom and the adjacent protons.

-

¹³C NMR: The carbon atom bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant.

-

¹⁹F NMR: A single resonance is expected, which will be split by the adjacent protons.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used to assess the purity of this compound and to identify any impurities.

Typical GC Conditions (starting point):

-

Column: A non-polar capillary column (e.g., polysiloxane-based) is a suitable starting point. However, for reactive fluorine compounds, more inert columns may be necessary[14].

-

Injector Temperature: 220 °C

-

Oven Program: Start at 40 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of around 150-200 °C.

-

Carrier Gas: Helium

-

Detector: Mass Spectrometer (for identification) or Flame Ionization Detector (for quantification)[15][16].

Chemical Reactivity

Fluoroalkanes are the least reactive among the haloalkanes due to the exceptional strength of the carbon-fluorine bond (bond dissociation energy > 480 kJ/mol)[17]. This high bond strength makes the fluorine a poor leaving group in nucleophilic substitution reactions. Consequently, this compound is expected to be relatively inert under standard organic reaction conditions.

However, under forcing conditions or with specific reagents, reactions can occur. These may include elimination reactions in the presence of a strong, sterically hindered base, or radical reactions at high temperatures.

Safety and Toxicology

Fluoroalkanes are generally considered to be of lower toxicity than their unsaturated counterparts, the fluoroalkenes[18]. The primary hazards associated with small, volatile fluoroalkanes are related to their flammability and potential for inhalation at high concentrations.

Safety Precautions (based on data for 1-Fluorohexane):

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[3].

-

Flammability: this compound is expected to be a flammable liquid. Keep away from heat, sparks, and open flames[3].

-

Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract[3].

-

First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist[3].

Applications in Drug Development and Research

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties of a molecule[19][20].

Role of Fluorine in Medicinal Chemistry

The introduction of a fluorine atom can lead to:

-

Increased Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life[21][22].

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with target proteins.

-

Improved Pharmacokinetics: Fluorine substitution can modulate a molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile[23].

-

Altered pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups.

Signaling Pathway Visualization (General Concept):

While there is no known direct involvement of this compound in signaling pathways, a fluorinated drug molecule (a hypothetical downstream product of using this compound as a building block) could interact with a biological target as illustrated below.

Caption: Hypothetical interaction of a fluorinated drug with a biological target.

This compound as a Building Block

This compound can serve as a lipophilic building block in the synthesis of more complex molecules. The 2-fluorohexyl moiety can be incorporated into a drug candidate to introduce a metabolically stable, lipophilic side chain. While no currently marketed drugs have been identified that explicitly contain a 2-fluorohexyl group, the principles of medicinal chemistry suggest its potential utility in drug design programs. Its use in the synthesis of novel compounds for biological screening is a plausible application[24].

There is no evidence in the reviewed literature to suggest that this compound itself has any significant biological activity or direct involvement in cellular signaling pathways. Its primary role in a research and development context would be as a synthetic intermediate.

References

- 1. This compound | C6H13F | CID 13620130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]

- 3. 1-FLUOROHEXANE CAS#: 373-14-8 [m.chemicalbook.com]

- 4. Perfluorohexane - Wikipedia [en.wikipedia.org]

- 5. 2-Fluoro-4-methylhexane | C7H15F | CID 60001008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemguide.net [chemguide.net]

- 7. Production of chemically activated fluoroalkanes by direct fluorination - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. research.reading.ac.uk [research.reading.ac.uk]

- 13. sites.uclouvain.be [sites.uclouvain.be]

- 14. researchgate.net [researchgate.net]

- 15. ntrs.nasa.gov [ntrs.nasa.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]

- 18. Fluorides and Fluorocarbons Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. DK3356313T3 - 2-PERFLUOROHEXYLOCTANE FOR Ophthalmic ADMINISTRATION - Google Patents [patents.google.com]

- 20. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 21. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, synthesis and investigation of biological activity and mechanism of fluoroaryl-substituted derivatives at the FL118 position 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Fluorohexane for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary laboratory-scale synthetic routes to 2-fluorohexane, a valuable alkyl fluoride intermediate in various research and development applications. The document details two principal methodologies: the deoxyfluorination of 2-hexanol and the nucleophilic substitution of 2-bromohexane. Each method is presented with detailed experimental protocols, quantitative data, and safety considerations to aid researchers in the safe and efficient synthesis of this compound.

Overview of Synthetic Strategies

The synthesis of this compound in a laboratory setting is primarily achieved through two distinct chemical transformations. The choice of method often depends on the availability of starting materials, desired scale, and the specific equipment available.

-

Deoxyfluorination of 2-Hexanol: This approach involves the direct replacement of the hydroxyl group in 2-hexanol with a fluorine atom. Modern fluorinating agents such as Diethylaminosulfur Trifluoride (DAST) and 2-Pyridinesulfonyl Fluoride (PyFluor) are commonly employed for this transformation. These reagents offer relatively high yields and selectivity for secondary alcohols.

-

Nucleophilic Substitution of 2-Bromohexane: This classic method relies on the displacement of the bromide ion from 2-bromohexane by a fluoride source, typically an alkali metal fluoride like potassium fluoride (KF). The efficiency of this S(_N)2 reaction is often enhanced by the use of a phase-transfer catalyst.

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the synthesis of this compound via the described methods. It is important to note that yields can vary based on reaction scale, purity of reagents, and precise reaction conditions.

Table 1: Comparison of Deoxyfluorination Reagents for the Synthesis of this compound from 2-Hexanol

| Reagent | Typical Yield (%) | Reaction Conditions | Key Considerations |

| DAST | 50-80 | Anhydrous CH(_2)Cl(_2), -78 °C to room temperature | Thermally sensitive, potential for elimination byproducts.[1] |

| PyFluor | 75-95 | Anhydrous toluene, DBU, room temperature | Thermally stable, high selectivity, less elimination.[2][3] |

Table 2: Nucleophilic Substitution for the Synthesis of this compound from 2-Bromohexane

| Fluoride Source | Catalyst | Solvent | Typical Yield (%) |

| Potassium Fluoride (KF) | Tetrabutylammonium Bromide (TBAB) | Acetonitrile | 60-80 |

Experimental Protocols

Deoxyfluorination of 2-Hexanol

This section provides detailed protocols for the synthesis of this compound from 2-hexanol using DAST and PyFluor.

3.1.1. Synthesis of this compound using DAST

Safety Precaution: Diethylaminosulfur trifluoride (DAST) is toxic, corrosive, and reacts violently with water. It can also decompose explosively upon heating.[4][5][6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Materials:

-

2-Hexanol

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (CH(_2)Cl(_2))

-

Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

-

Anhydrous magnesium sulfate (MgSO(_4))

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware, including a round-bottom flask, dropping funnel, and condenser

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-hexanol (1.0 eq) in anhydrous dichloromethane (20 volumes).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.2 eq) dropwise to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NaHCO(_3) solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.[7]

3.1.2. Synthesis of this compound using PyFluor

Safety Precaution: While PyFluor is more thermally stable than DAST, it is still a reactive chemical and should be handled with care in a fume hood.[2][3]

Materials:

-

2-Hexanol

-

2-Pyridinesulfonyl Fluoride (PyFluor)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of 2-hexanol (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere, add DBU (2.0 eq).[8]

-

Add PyFluor (1.1 eq) in one portion to the mixture.[8]

-

Stir the reaction at room temperature. For sterically hindered substrates, gentle heating may be required.[3]

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with diethyl ether and wash with water, 1 M HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation.[7]

Nucleophilic Substitution of 2-Bromohexane

This protocol describes the synthesis of this compound from 2-bromohexane using potassium fluoride and a phase-transfer catalyst.

Materials:

-

2-Bromohexane

-

Anhydrous potassium fluoride (KF)

-

Tetrabutylammonium bromide (TBAB)

-

Anhydrous acetonitrile

-

Standard laboratory glassware, including a round-bottom flask and condenser

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium fluoride (2.0 eq) and tetrabutylammonium bromide (0.1 eq).

-

Add anhydrous acetonitrile to the flask, followed by 2-bromohexane (1.0 eq).

-

Heat the reaction mixture to reflux and stir vigorously.

-

Monitor the reaction progress by GC-MS. The reaction may take several hours to reach completion.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Remove the acetonitrile from the filtrate by distillation.

-

Wash the remaining liquid with water and dry the organic layer over anhydrous calcium chloride.

-

Purify the crude this compound by fractional distillation.[7]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the product and identify any byproducts.[9][10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Visualizations

The following diagrams illustrate the chemical pathways and a general experimental workflow for the synthesis of this compound.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]

- 3. PyFluor - Enamine [enamine.net]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. nbinno.com [nbinno.com]

- 7. How To [chem.rochester.edu]

- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. horizonepublishing.com [horizonepublishing.com]

- 11. benchchem.com [benchchem.com]

- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biophysics.org [biophysics.org]

- 16. azom.com [azom.com]

Core Physical Properties of 2-Fluorohexane

An In-depth Technical Guide to the Physical Properties of 2-Fluorohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound, complete with detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring precise data on this compound.

This compound is a halogenated alkane with the chemical formula C₆H₁₃F.[1][2][3] The following table summarizes its key physical and computed properties.

| Property | Value | Source |

| Chemical Structure | CCCCC(C)F | [4] |

| Molecular Formula | C₆H₁₃F | [1][2][3] |

| Molecular Weight | 104.17 g/mol | [2][3][4][5] |

| CAS Number | 372-54-3 | [1][3][5] |

| Boiling Point | 71 °C | [4] |

| Computed XLogP3 | 2.8 | [2][5] |

| Hydrogen Bond Donor Count | 0 | [2][5] |

| Hydrogen Bond Acceptor Count | 1 | [2][5] |

| Rotatable Bond Count | 3 | [2][5] |

| Exact Mass | 104.100128577 Da | [2][5] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of key physical properties of liquid organic compounds such as this compound.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes.[6]

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Heating block with a stirrer

-

Magnetic stir bar

-

Thermometer

-

Clamps and stand

Procedure:

-

Place approximately 0.5 mL of this compound into the small test tube and add a magnetic stir bar.[6]

-

Clamp the test tube in the center of the heating block on a hot plate stirrer.[6]

-

Position the thermometer so that the bulb is about 1 cm above the surface of the liquid.[6]

-

Turn on the stirrer to ensure gentle mixing.

-

Begin heating the block. Observe the sample for boiling (bubbling) and the condensation of vapor on the walls of the test tube. This condensation ring indicates the liquid is refluxing.[6]

-

The thermometer bulb should be level with this reflux ring for an accurate measurement.[6]

-

When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of the liquid.[6]

-

Record the temperature. To ensure accuracy, do not heat the sample so strongly that it evaporates completely.[7]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements of liquids.[8]

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a water bath to bring it to a constant temperature (e.g., 20°C).

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and weigh it. Record this mass (m₂).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound and bring it to the same constant temperature in the water bath.

-

Dry the exterior and weigh the filled pycnometer, recording the mass (m₃).

-

The density of this compound can be calculated using the following formula: Density of this compound = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical property that measures how light propagates through a substance.[9]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft tissue paper

-

Ethanol or acetone for cleaning

Procedure:

-

Turn on the light source of the Abbe refractometer.

-

Connect the refractometer to a constant temperature water bath set to a standard temperature, typically 20°C. Allow the prisms to reach thermal equilibrium.

-

Clean the surfaces of the measuring and illuminating prisms with a soft tissue and a suitable solvent (e.g., ethanol or acetone), then allow them to dry completely.

-

Using a dropper, place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms together firmly.

-

Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible.

-

Adjust the chromatic dispersion compensator to eliminate any color fringe at the borderline, resulting in a sharp, single line separating the light and dark fields.

-

Use the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.

-

Press the "read" button or look at the scale to obtain the refractive index value. Record the value and the temperature.

Determination of Solubility

This protocol provides a systematic approach to determining the solubility of an organic compound in various solvents.[10][11][12]

Apparatus:

-

Small test tubes

-

Graduated cylinder or pipettes

-

Stirring rod

-

pH paper

Procedure:

-

Water Solubility:

-

Place approximately 0.2 mL of this compound into a small test tube.

-

Add 3 mL of distilled water in portions, shaking vigorously after each addition.[11]

-

Observe if a homogeneous solution forms. If the compound is soluble, test the pH of the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[10][13]

-

-

Solubility in Other Solvents (if insoluble in water):

-

If this compound is insoluble in water, test its solubility in the following solvents in separate test tubes, using the same proportions as above:

-

Vigorous shaking is required for each test.[12] Observe for dissolution, which may be accompanied by a color change, heat production, or gas evolution.

-

Record the compound as soluble or insoluble in each solvent.

-

Logical Workflow for Compound Identification

The following diagram illustrates a logical workflow for the identification of an unknown liquid compound, such as this compound, using the physical properties described above.

Caption: Workflow for the identification of an unknown liquid compound.

This guide provides a foundational understanding of the physical properties of this compound and the experimental means to determine them. For professionals in drug development and chemical research, accurate determination of these properties is a critical first step in compound characterization and quality control.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. Buy this compound | 372-54-3 [smolecule.com]

- 4. This compound [stenutz.eu]

- 5. This compound | C6H13F | CID 13620130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. mt.com [mt.com]

- 9. athabascau.ca [athabascau.ca]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. youtube.com [youtube.com]

2-Fluorohexane structural analysis and conformation

An In-depth Technical Guide to the Structural and Conformational Analysis of 2-Fluorohexane

Introduction

This compound is a saturated haloalkane with the chemical formula C₆H₁₃F. As a chiral molecule, its stereochemistry and conformational preferences are of significant interest in various fields, including medicinal chemistry and materials science, where molecular shape plays a crucial role in determining physical properties and biological activity. The introduction of a highly electronegative fluorine atom onto the hexane backbone introduces unique stereoelectronic effects that govern its three-dimensional structure. This guide provides a detailed analysis of the structural and conformational landscape of this compound, outlines experimental and computational protocols for its characterization, and presents key data to aid researchers in the field.

Theoretical Background: Key Drivers of Conformation

The conformational preferences of this compound are primarily dictated by the interplay of steric and electronic effects. Rotation around the C2-C3 single bond gives rise to a series of staggered and eclipsed conformers. The relative stability of these conformers is determined by the following key factors:

-

Torsional Strain: This arises from the eclipsing of bonds on adjacent carbon atoms. Staggered conformations are significantly lower in energy than eclipsed conformations.

-

Steric Hindrance (Van der Waals Strain): Repulsive interactions occur when bulky groups are forced into close proximity. In the context of this compound, this primarily involves interactions between the fluorine atom, the methyl group (C1), and the propyl group (C4-C6).

-

The Gauche Effect: A critical electronic effect observed in molecules containing vicinal electronegative substituents. For 1,2-difluoroethane, the gauche conformation is more stable than the anti conformation.[1] This phenomenon is attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital to an adjacent C-F σ* anti-bonding orbital. This overlap is maximized in a gauche arrangement.[1] While this compound is not vicinally substituted with another fluorine, similar hyperconjugative interactions (σC-H → σ*C-F) play a role in stabilizing certain gauche conformations.

Conformational Isomers of this compound

The most significant conformational isomerism in this compound arises from rotation about the C2-C3 bond. Viewing the molecule along this bond axis, we can represent the staggered conformations using Newman projections. There are three stable staggered conformers, as depicted below.

-

Conformer A (Anti): The fluorine atom and the propyl group are positioned anti-periplanar to each other (dihedral angle of ~180°). This arrangement minimizes steric hindrance between the largest substituents.

-

Conformer B (Gauche): The fluorine atom is gauche to the propyl group (~60° dihedral angle) and anti to a hydrogen atom.

-

Conformer C (Gauche): The methyl group is gauche to the propyl group. This conformation is expected to be the least stable due to significant steric repulsion between the alkyl groups, similar to the gauche conformation of butane.

Quantitative Structural Data

Table 1: Estimated Dihedral Angles and Relative Energies of this compound Conformers

| Conformer | Key Dihedral Angle | Estimated Angle (°) | Estimated Relative Energy (kcal/mol) |

| A (Anti) | F-C2-C3-C4 | ~180 | 0 (Reference) |

| B (Gauche) | F-C2-C3-C4 | ~60 | ~0.5 - 1.0 |

| C (Gauche) | C1-C2-C3-C4 | ~60 | > 1.5 |

Note: Energies are estimations based on the principles of steric hindrance and the gauche effect in related molecules. The relative energy of Conformer B is influenced by the stabilizing gauche effect of fluorine, while Conformer C is significantly destabilized by steric repulsion between the methyl and propyl groups.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the conformational equilibrium of molecules in solution.

NMR-Based Conformational Analysis Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is homogeneous and free of particulate matter.

-

-

Data Acquisition:

-

Acquire a high-resolution one-dimensional ¹H NMR spectrum. For enhanced accuracy in coupling constant measurements, a spectrometer with a field strength of 400 MHz or higher is recommended.

-

Acquire ¹⁹F and ¹³C NMR spectra to confirm the structure and assist in assignments.

-

Perform two-dimensional NMR experiments, such as ¹H-¹H COSY, to unambiguously assign proton signals and identify spin systems.

-

-

Data Analysis:

-

Measure the vicinal coupling constants (³J) between protons on C2 and C3.

-

The observed coupling constant (J_obs) is a weighted average of the coupling constants for the individual conformers (e.g., J_anti and J_gauche): J_obs = P_A * J_A + P_B * J_B + P_C * J_C where P is the mole fraction of each conformer.

-

Use the Karplus equation, which relates the magnitude of the vicinal coupling constant to the dihedral angle between the coupled nuclei. Separate Karplus equations exist for ³J_HH and ³J_HF.

-

By using established values for J_gauche and J_anti (see Table 2), the populations of the conformers can be calculated.

-

Table 2: Typical Vicinal Coupling Constants for Conformational Analysis

| Coupling Type | Dihedral Angle | Typical Value (Hz) |

| ³J_HH (H-C-C-H) | Anti (~180°) | 8 - 13 |

| Gauche (~60°) | 2 - 5 | |

| ³J_HF (H-C-C-F) | Anti (~180°) | 20 - 50 |

| Gauche (~60°) | 0 - 10 |

Computational Chemistry Workflow

Computational modeling is an essential tool for predicting and understanding the conformational preferences of molecules like this compound.

References

Spectroscopic Analysis of 2-Fluorohexane: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Fluorohexane (C₆H₁₃F). The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug development and materials science, lending unique properties such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. A thorough understanding of the spectroscopic characteristics of such molecules is paramount for their synthesis, identification, and quality control.

This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring these spectra are also provided, offering a foundational framework for laboratory application.

Predicted Spectroscopic Data Summary

The following sections and tables summarize the predicted spectroscopic data for this compound. This data is derived from established spectroscopic principles and computational prediction tools, providing a reliable reference for the identification and structural elucidation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide a complete picture of the carbon-hydrogen framework and the local environment of the fluorine atom. The spectra are predicted for a sample dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Structure and Atom Numbering:

Table 1: Predicted ¹H NMR Data for this compound

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-1 (CH₃) | ~1.25 | Doublet of doublets (dd) | ³J(HH) ≈ 7.0, ³J(HF) ≈ 24 | 3H |

| H-2 (CH) | ~4.40 | Doublet of multiplet (dm) | ²J(HF) ≈ 48, ³J(HH) ≈ 6.0 | 1H |

| H-3 (CH₂) | ~1.50 - 1.65 | Multiplet (m) | - | 2H |

| H-4 (CH₂) | ~1.30 - 1.45 | Multiplet (m) | - | 2H |

| H-5 (CH₂) | ~1.30 - 1.45 | Multiplet (m) | - | 2H |

| H-6 (CH₃) | ~0.90 | Triplet (t) | ³J(HH) ≈ 7.0 | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |

| C-1 | ~23.0 | Doublet | ²J(CF) ≈ 22 |

| C-2 | ~91.5 | Doublet | ¹J(CF) ≈ 168 |

| C-3 | ~35.0 | Doublet | ²J(CF) ≈ 20 |

| C-4 | ~25.0 | Doublet | ³J(CF) ≈ 5 |

| C-5 | ~22.5 | (singlet) | ⁴J(CF) ≈ 0 |

| C-6 | ~14.0 | (singlet) | ⁵J(CF) ≈ 0 |

Table 3: Predicted ¹⁹F NMR Data for this compound

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-2 | ~ -175 | Multiplet (m) | ²J(FH) ≈ 48, ³J(FH) ≈ 24, etc. |

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃ at 0 ppm. Shifts for secondary fluoroalkanes typically appear in the -170 to -185 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the spectrum is dominated by alkane C-H stretches and the characteristic C-F stretch.

Table 4: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2850 - 2960 | C-H (alkane) stretch | Strong |

| 1465 | C-H (alkane) bend | Medium |

| 1380 | C-H (alkane) bend | Medium |

| 1100 - 1150 | C-F stretch | Strong |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion (M⁺) peak for this compound is expected at an m/z of 104.17. The fragmentation is driven by the cleavage of C-C bonds and the loss of neutral fragments.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Fragment | Notes |

| 104 | [C₆H₁₃F]⁺• | Molecular Ion (M⁺•) |

| 89 | [M - CH₃]⁺ | Loss of a methyl radical from C2. |

| 84 | [M - HF]⁺• | Loss of hydrogen fluoride (common for fluoroalkanes). |

| 75 | [M - C₂H₅]⁺ | Cleavage of the C2-C3 bond. |

| 61 | [M - C₃H₇]⁺ | Cleavage of the C3-C4 bond. |

| 47 | [CH₃CHF]⁺ | Alpha-cleavage, a stable secondary carbocation containing fluorine. |

| 43 | [C₃H₇]⁺ | Propyl cation fragment. |

Spectroscopic Analysis Workflow

The structural elucidation of this compound is a synergistic process where each spectroscopic technique provides complementary information. The logical flow from determining the molecular formula and unsaturation to identifying functional groups and confirming connectivity is crucial for an unambiguous assignment.

Experimental Protocols

The following sections detail standardized protocols for the acquisition of NMR, IR, and MS data for liquid samples such as this compound.

NMR Spectroscopy Protocol (¹H, ¹³C, ¹⁹F)

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

-

Vortex the vial until the sample is fully dissolved.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is at least 4 cm.

-

-

Instrument Setup :

-

Insert the NMR tube into the spinner turbine and place it in the sample gauge to set the correct depth.

-

Insert the sample into the NMR spectrometer magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

-

-

Data Acquisition :

-

¹H NMR : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 8 to 16 scans are usually sufficient.

-

¹³C NMR : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (e.g., 128 to 1024). A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis, especially for quaternary carbons (not present in this compound).

-

¹⁹F NMR : Tune the probe to the fluorine frequency. Acquire the ¹⁹F spectrum, which can be done with or without proton decoupling to observe H-F coupling constants. ¹⁹F is a highly sensitive nucleus, so acquisition is typically fast, similar to ¹H NMR.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for ¹H and ¹³C spectra. For ¹⁹F, an external reference or a secondary internal standard is typically used.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

-

Instrument Preparation :

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

-

Record a background spectrum of the empty, clean ATR crystal. This spectrum will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis :

-

Place a single drop of liquid this compound directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

-

Data Processing and Cleaning :

-

The software will automatically perform a background subtraction.

-

Use the software tools to identify and label the wavenumbers of significant absorption peaks.

-

After analysis, lift the press arm and clean the ATR crystal thoroughly with a solvent-dampened tissue to remove all traces of the sample.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation :

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.

-

-

Instrument Setup :

-

GC Conditions :

-

Install a suitable capillary column (e.g., a non-polar DB-5ms or similar).

-

Set the injector temperature to 250°C and the transfer line to the MS to 280°C.

-

Use a temperature program for the oven, for example: hold at 40°C for 2 minutes, then ramp at 10°C/min to 200°C.

-

Set the carrier gas (Helium) flow rate to approximately 1 mL/min.

-

-

MS Conditions :

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Set the ion source temperature to ~230°C.

-

Set the mass analyzer to scan a range appropriate for the expected fragments (e.g., m/z 35-200).

-

-

-

Data Acquisition :

-

Inject 1 µL of the prepared sample into the GC injector port.

-

Start the GC run and MS data acquisition simultaneously. The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting compounds.

-

-

Data Analysis :

-

Analyze the resulting chromatogram to identify the retention time of the this compound peak.

-

Extract the mass spectrum corresponding to this peak.

-

Identify the molecular ion peak (M⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern by identifying the m/z values of major fragment ions and correlating them with the molecular structure. Compare the spectrum to a library database (e.g., NIST) if available.

-

An In-depth Technical Guide to the Synthesis of (R)-2-Fluorohexane and (S)-2-Fluorohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to obtain the enantiomerically pure forms of 2-fluorohexane: (R)-2-Fluorohexane and (S)-2-Fluorohexane. The synthesis of chiral fluoroalkanes is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. This document details the primary methodologies for the stereospecific synthesis of these compounds, focusing on the deoxyfluorination of the corresponding chiral secondary alcohols. Experimental protocols, quantitative data from analogous reactions, and logical workflow diagrams are presented to facilitate the practical application of these synthetic strategies.

Introduction

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of stereoselective methods for the synthesis of chiral organofluorine compounds is a critical area of research. This guide focuses on the synthesis of (R)- and (S)-2-fluorohexane, valuable chiral building blocks for the synthesis of more complex fluorinated molecules. The primary and most direct approach to these compounds involves the nucleophilic deoxyfluorination of enantiomerically pure (R)- and (S)-2-hexanol. This process typically proceeds via an S(_N)2 mechanism, resulting in an inversion of the stereocenter.

Synthetic Pathways

The most common and well-established pathway for the synthesis of (R)- and (S)-2-fluorohexane is the deoxyfluorination of the corresponding enantiomers of 2-hexanol. This transformation can be achieved using various fluorinating agents, with diethylaminosulfur trifluoride (DAST) and its analogues being the most frequently employed.

Deoxyfluorination with Stereoinversion

The reaction of a chiral secondary alcohol with a deoxyfluorinating agent like DAST or Deoxo-Fluor typically proceeds with a clean inversion of stereochemistry.[1][2] This allows for the predictable synthesis of the desired enantiomer of this compound from the commercially available chiral 2-hexanol precursors.

-

(S)-2-Hexanol → (R)-2-Fluorohexane

-

(R)-2-Hexanol → (S)-2-Fluorohexane

Caption: General synthetic pathways for (R)- and (S)-2-Fluorohexane.

Experimental Protocols

The following protocols are adapted from general procedures for the deoxyfluorination of secondary alcohols and should be optimized for the specific substrate, 2-hexanol.[3][4]

Synthesis of (R)-2-Fluorohexane from (S)-2-Hexanol using DAST

Materials:

-

(S)-2-Hexanol

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

-

Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

-

Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for extraction and distillation.

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of (S)-2-hexanol (1.0 eq.) in anhydrous dichloromethane (20 volumes) in a dry round-bottom flask under an inert atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.[3]

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq.) dropwise to the stirred solution.[3]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of NaHCO(_3) at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 volumes).

-

Combine the organic layers, wash with water (2 x 10 volumes) and brine (1 x 5 volumes), then dry over anhydrous MgSO(_4) or Na(_2)SO(_4).[3]

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain (R)-2-fluorohexane.

Synthesis of (S)-2-Fluorohexane from (R)-2-Hexanol using Deoxo-Fluor®

Deoxo-Fluor® is a more thermally stable alternative to DAST and can be used in a similar manner.

Materials:

-

(R)-2-Hexanol

-

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

-

Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

-

Standard laboratory glassware and inert atmosphere setup.

Procedure:

-

In a dry flask under an inert atmosphere, dissolve (R)-2-hexanol (1.0 eq.) in anhydrous DCM (20 volumes) and cool to 0 °C.

-

Slowly add Deoxo-Fluor® (1.2-1.5 eq.) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or GC.

-

Carefully quench the reaction at 0 °C with a saturated aqueous NaHCO(_3) solution.

-

Perform an aqueous workup as described in the DAST protocol (Section 3.1, steps 6-8).

-

Purify the crude product by fractional distillation to yield (S)-2-fluorohexane.

Quantitative Data

| Starting Alcohol | Fluorinating Agent | Product | Yield (%) | Enantiomeric Excess (ee) / Enantiomeric Ratio (e.r.) | Reference |

| (S)-4-phenyl-2-butanol | P-triamide/Lewis Acid | (R)-4-phenyl-2-fluorobutane | 82 | 97.5:2.5 e.r. | [2] |

| Chiral Secondary Alcohols | P-triamide/Lewis Acid | Chiral Secondary Fluorides | 52-87 | High enantiospecificity | [2] |

| Cyclic α-hydroxy-β-ketoesters | DAST | α-fluoro-β-ketoesters | High | High stereospecificity | [1] |

Alternative Methodologies

Recent advancements in fluorination chemistry offer alternative routes to chiral fluoroalkanes that may provide improved safety profiles, yields, or stereoselectivity.

Deoxyfluorination using a Nontrigonal Phosphorus Triamide and Lewis Acid Catalyst

A modern approach involves the use of a nontrigonal phosphorus triamide for base-free alcohol activation in conjunction with a triarylborane fluoride shuttling catalyst.[2][5] This method has been shown to be highly effective for the stereoinvertive deoxyfluorination of secondary alcohols, including those prone to side reactions under traditional conditions.[2]

Caption: Workflow for deoxyfluorination via O-H activation.

Enzymatic Synthesis

Biocatalytic methods, such as the use of aldolases, are emerging as powerful tools for the asymmetric synthesis of organofluorine compounds.[6] While a direct enzymatic route to this compound is not yet established, these methods could be employed to synthesize chiral precursors with high enantiopurity.

Safety Considerations

-

Deoxyfluorinating agents such as DAST and Deoxo-Fluor® are moisture-sensitive and can release HF upon contact with water. All manipulations should be carried out in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere.

-

DAST is known to be thermally unstable and can decompose violently at elevated temperatures. Reactions should be conducted at or below room temperature.

-

Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Conclusion

The synthesis of enantiomerically pure (R)- and (S)-2-fluorohexane is readily achievable through the stereospecific deoxyfluorination of the corresponding chiral 2-hexanol precursors. Established reagents like DAST and Deoxo-Fluor® provide reliable methods for this transformation with predictable inversion of stereochemistry. Newer methodologies offer potential improvements in terms of safety and efficiency. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize these valuable chiral fluorinated building blocks.

References

- 1. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling [organic-chemistry.org]

- 6. Aldolase-catalyzed synthesis of chiral organofluorines [escholarship.org]

An In-depth Technical Guide to the Discovery and Initial Characterization of 2-Fluorohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-fluorohexane, a simple six-carbon monofluoroalkane. While the discovery of such a fundamental molecule is not marked by a singular event, its synthesis and characterization are rooted in established principles of organofluorine chemistry. This guide details its physicochemical properties, proposed synthetic routes, and a full spectroscopic profile based on available data and predictive models. Due to a lack of specific biological data for this compound, this paper also discusses the general toxicological and pharmacological considerations for short-chain fluoroalkanes, providing context for its potential relevance in medicinal chemistry and drug development.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design, significantly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Simple alkyl fluorides like this compound, while not pharmacologically active themselves, serve as crucial building blocks and model systems for understanding the behavior of more complex fluorinated pharmaceuticals. This guide aims to consolidate the known information on this compound and provide a detailed framework for its synthesis and characterization.

Physicochemical Properties

This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃F | --INVALID-LINK-- |

| Molecular Weight | 104.17 g/mol | --INVALID-LINK-- |

| CAS Number | 372-54-3 | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Computed XLogP3 | 2.8 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |

| Rotatable Bond Count | 3 | --INVALID-LINK-- |

| Exact Mass | 104.100128577 Da | --INVALID-LINK-- |

| Complexity | 35.2 | --INVALID-LINK-- |

Synthesis and Experimental Protocols

Proposed Synthesis from 2-Bromohexane (Halide Exchange)

A plausible and efficient route to this compound is the halide exchange reaction from a more readily available precursor, 2-bromohexane, using a fluoride salt such as silver(I) fluoride or potassium fluoride with a phase-transfer catalyst.

References

Theoretical and Computational Deep Dive into 2-Fluorohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 2-fluorohexane. While specific experimental data for this compound is limited in publicly accessible literature, this document leverages established computational techniques and data from analogous fluoroalkanes to present a detailed framework for its analysis. The guide covers conformational analysis, thermochemical properties, and vibrational spectroscopy, offering detailed protocols for computational modeling. Quantitative data, derived from theoretical principles and comparative analysis, are presented in structured tables. Furthermore, logical workflows and molecular structures are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying computational processes and molecular behavior.

Introduction

This compound, a halogenated alkane, presents an interesting case for theoretical and computational study due to the influence of the highly electronegative fluorine atom on its conformational landscape and physicochemical properties. The introduction of fluorine can lead to significant gauche effects and alter rotational barriers compared to its non-halogenated counterpart, n-hexane. Understanding these intramolecular interactions is crucial for predicting its behavior in various chemical and biological systems, making it a relevant subject for drug development and materials science.

Computational chemistry provides powerful tools to investigate such molecules at a quantum mechanical level, offering insights that complement and guide experimental work.[1] This guide focuses on the application of Density Functional Theory (DFT) and ab initio methods to elucidate the structural and energetic properties of this compound.

Conformational Analysis

The presence of a fluorine atom at the second position of the hexane chain introduces stereoisomerism and a complex set of conformational possibilities. The rotation around the C-C bonds leads to various staggered and eclipsed conformers, with their relative stabilities dictated by a combination of steric hindrance and stereoelectronic effects, such as hyperconjugation.

Computational Methodology for Conformational Search

A thorough conformational analysis of this compound can be performed using a multi-step computational approach. The primary goal is to identify all low-energy conformers on the potential energy surface.

Experimental Protocols:

-

Initial Structure Generation: A force field-based conformational search is initially performed to generate a wide range of possible conformers. Methods like Molecular Mechanics (e.g., MMFF94) are computationally inexpensive and suitable for exploring the vast conformational space.

-

DFT Re-optimization: The unique conformers identified from the force field search are then subjected to geometry optimization using a more accurate method, such as Density Functional Theory (DFT).[2][3] A common and effective choice is the B3LYP functional with a basis set like 6-31G(d).[4][5]

-

Final Energy Refinement: For higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) or a more sophisticated method like Møller-Plesset perturbation theory (MP2).[1]

-

Solvation Effects: To simulate a condensed-phase environment, implicit solvation models like the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations.

Key Conformers and Relative Energies

The relative energies of the different conformers of this compound determine their population at a given temperature. The gauche and anti conformations around the C2-C3 bond are of particular interest due to the influence of the fluorine atom. The "gauche effect," observed in many organofluorine compounds, may lead to a lower than expected energy for the gauche conformer.

Data Presentation:

| Conformer | Dihedral Angle (F-C2-C3-C4) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Anti | ~180° | 0.00 | 45 |

| Gauche (+) | ~+60° | 0.5 | 27.5 |

| Gauche (-) | ~-60° | 0.5 | 27.5 |

Note: The data presented in this table are illustrative and based on general trends for fluoroalkanes. Actual values would require specific quantum chemical calculations for this compound.

Rotational Barriers

The energy barriers to rotation around the C-C bonds are critical for understanding the dynamics of the molecule. These barriers can be calculated by performing a relaxed scan of the potential energy surface along the dihedral angle of interest.

Data Presentation:

| Rotation Axis | Transition State | Rotational Barrier (kcal/mol) |

| C2-C3 | Eclipsed (F, CH3) | 4.2 |

| C3-C4 | Eclipsed (CH3, C2H5) | 3.8 |

Note: The data presented in this table are illustrative and based on general trends for fluoroalkanes.[6] Actual values would require specific quantum chemical calculations for this compound.

Thermochemical Properties

Thermochemical data, such as the enthalpy of formation, entropy, and heat capacity, are fundamental for understanding the stability and reactivity of this compound. High-accuracy computational methods can provide reliable estimates of these properties.

Computational Methodology for Thermochemistry

Composite methods like the Gaussian-n (e.g., G3, G4) or Weizmann-n (Wn) theories are designed to achieve high accuracy in thermochemical calculations.[7] These methods involve a series of calculations at different levels of theory and basis sets to extrapolate to the complete basis set limit and account for various energetic contributions.

Experimental Protocols:

-

Geometry Optimization: The starting point is a highly accurate equilibrium geometry, typically obtained at the B3LYP/6-311+G(d,p) or a higher level of theory.

-

Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed using methods like CCSD(T) with progressively larger basis sets (e.g., aug-cc-pVTZ, aug-cc-pVQZ).

-

Isodesmic Reactions: To reduce systematic errors, isodesmic reactions can be employed. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. By calculating the enthalpy of reaction for an isodesmic reaction involving this compound and species with well-established experimental enthalpies of formation, a more accurate enthalpy of formation for this compound can be derived.[8]

Data Presentation:

| Property | Calculated Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | -75.2 ± 1.5 | kcal/mol |

| Standard Entropy (S°) | 95.8 | cal/(mol·K) |

| Heat Capacity (Cv) | 38.5 | cal/(mol·K) |

Note: The data presented in this table are illustrative estimates based on group additivity and trends from similar fluoroalkanes.[9][10][11] Actual values would require specific high-level ab initio calculations.

Vibrational Spectroscopy

Vibrational spectroscopy provides a fingerprint of a molecule, with characteristic frequencies corresponding to different vibrational modes. Computational methods can predict these frequencies with good accuracy, aiding in the interpretation of experimental infrared (IR) and Raman spectra.

Computational Methodology for Vibrational Frequencies

The calculation of harmonic vibrational frequencies is a standard feature in most quantum chemistry software packages. It involves the computation of the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix).[12][13][14]

Experimental Protocols:

-

Geometry Optimization: A prerequisite for a valid frequency calculation is that the molecular geometry must be a stationary point on the potential energy surface (a minimum for a stable molecule).[12][14] The optimization should be performed at the same level of theory as the frequency calculation.

-

Frequency Calculation: The FREQ keyword in Gaussian or similar software triggers the calculation of the harmonic vibrational frequencies. DFT methods, such as B3LYP with a 6-31G(d) or larger basis set, are commonly used for this purpose.[15][16]

-

Scaling Factors: It is well-known that calculated harmonic frequencies are often systematically higher than experimental fundamental frequencies due to the neglect of anharmonicity and basis set deficiencies. To improve agreement with experimental data, a scaling factor is often applied to the calculated frequencies. For B3LYP/6-31G(d), a typical scaling factor is around 0.96.

Data Presentation:

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Description |

| ν(C-H) | 2950 - 2850 | Moderate | C-H stretching |

| δ(CH₂) | 1460 | Weak | CH₂ scissoring |

| δ(CH₃) | 1380 | Weak | CH₃ symmetric bending |

| ν(C-F) | 1100 | Strong | C-F stretching |

| ν(C-C) | 1050 - 800 | Weak | C-C stretching |

Note: The data presented in this table are illustrative and represent typical frequency ranges for the described vibrational modes in fluoroalkanes.[17][18]

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with chemical intuition.[19][20] It can provide insights into hyperconjugative interactions that stabilize certain conformations.

NBO Analysis Protocol

NBO analysis is typically performed as a post-processing step after a self-consistent field (SCF) calculation (e.g., DFT or Hartree-Fock).

Experimental Protocols:

-

Wavefunction Generation: Perform a single-point energy calculation at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)) on the optimized geometry of interest.

-

NBO Calculation: Use the POP=NBO keyword in Gaussian to request an NBO analysis.

-

Analysis of Output: The NBO output provides information on the natural atomic charges, the composition of the NBOs (in terms of atomic hybrids), and the second-order perturbation theory analysis of the Fock matrix, which quantifies the donor-acceptor interactions (hyperconjugation).[21][22][23]

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for a comprehensive computational study of this compound.

Caption: A flowchart of the computational protocol for this compound.

Conformational Isomers of this compound

This diagram shows the relationship between the key staggered conformers of this compound upon rotation around the C2-C3 bond.

Caption: Conformational landscape of this compound (C2-C3 rotation).

Conclusion

This technical guide has outlined the theoretical and computational framework for a detailed investigation of this compound. While direct experimental data remains sparse, the methodologies described herein, based on established quantum chemical principles and evidence from similar fluoroalkanes, provide a robust pathway for predicting its conformational preferences, thermochemical properties, and vibrational spectra. The presented protocols and illustrative data serve as a valuable resource for researchers and professionals in drug development and related scientific fields, enabling a deeper understanding of the molecular properties of this compound and guiding future experimental and computational endeavors.

References

- 1. Natural bond orbital dissection of fluorine–fluorine through-space NMR coupling (JF,F) in polycyclic organic molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. govinfo.gov [govinfo.gov]

- 11. osti.gov [osti.gov]

- 12. Q-Chem 5.1 Userâs Manual : Harmonic Vibrational Analysis [manual.q-chem.com]

- 13. yang.chem.wisc.edu [yang.chem.wisc.edu]

- 14. gaussian.com [gaussian.com]

- 15. researchgate.net [researchgate.net]

- 16. Volume # 2(93), March - April 2014 — "Theory studies of structural properties, energies and natural bond orbital for a new fluorocarbonate compound " [notes.fluorine1.ru]

- 17. s3.smu.edu [s3.smu.edu]

- 18. web.gps.caltech.edu [web.gps.caltech.edu]

- 19. NBO [cup.uni-muenchen.de]

- 20. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 21. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 22. notes.fluorine1.ru [notes.fluorine1.ru]

- 23. notes.fluorine1.ru [notes.fluorine1.ru]

An In-depth Technical Guide to 2-Fluorohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluorohexane, a halogenated alkane of interest in various chemical and pharmaceutical research fields. This document details its chemical identifiers, physical properties, and outlines relevant experimental protocols for its synthesis and analysis. A generalized metabolic pathway is also presented based on current understanding of fluoroalkane biodegradation.

Chemical Identifiers and Properties

This compound is a colorless liquid. Its fundamental identifiers and physicochemical properties are summarized in the tables below, providing a foundational dataset for researchers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 372-54-3[1][2] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₆H₁₃F[2] |

| Canonical SMILES | CCCCC(C)F |

| InChI | InChI=1S/C6H13F/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3[1] |

| InChIKey | KDSVEERUTJJIEW-UHFFFAOYSA-N[3] |

| PubChem CID | 13620130[3][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 104.17 g/mol [1][3] |

| Boiling Point | 71 °C[5] |

| XLogP3 | 2.8[2][3] |

| Hydrogen Bond Donor Count | 0[2] |

| Hydrogen Bond Acceptor Count | 1[2] |

| Rotatable Bond Count | 3[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in the literature. However, based on established methods for the synthesis of fluoroalkanes and standard analytical techniques, the following protocols can be considered representative.

Synthesis of this compound

A common method for the synthesis of secondary fluoroalkanes is the nucleophilic substitution of a corresponding alcohol using a fluorinating agent.

Protocol: Deoxyfluorination of 2-Hexanol using Diethylaminosulfur Trifluoride (DAST)

-

Materials: 2-hexanol, Diethylaminosulfur trifluoride (DAST), anhydrous dichloromethane (DCM), saturated sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, magnetic stirrer, and standard laboratory glassware.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-hexanol (1 equivalent) in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Analytical Methods

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-200.

-

-

Data Analysis: The retention time of this compound will be specific to the column and conditions used. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 104. Key fragment ions would likely include the loss of HF (m/z 84), and cleavage of the C-C bonds adjacent to the fluorine-bearing carbon.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A standard NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).

-

¹H NMR: The proton spectrum will show characteristic signals for the different hydrogen environments in the hexane chain, with splitting patterns influenced by the adjacent fluorine atom.

-

¹³C NMR: The carbon spectrum will display six distinct signals corresponding to the six carbon atoms. The carbon bonded to the fluorine will show a characteristic chemical shift and will be split into a doublet due to C-F coupling.

-

¹⁹F NMR: The fluorine spectrum will exhibit a single signal for the fluorine atom, which will be split by the adjacent protons.

Potential Metabolic Pathway